4-Chloro-3-methoxyaniline is a chemical compound that has garnered attention due to its various applications and its role in biochemical processes. The compound's structure allows it to interact with different biological systems, leading to both beneficial and potentially harmful effects. Understanding the mechanisms of action and the metabolism of this compound is crucial for its safe and effective use in various fields, including medicine and agriculture.
In the medical field, derivatives of 4-chloro-3-methoxyaniline have been studied for their therapeutic potential. For instance, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine is a molecule that acts as an alpha-2-imidazoline receptor agonist and has shown promise as an antihypertensive agent. Molecular docking studies, along with experimental and theoretical analyses, have confirmed the compound's biological activity, suggesting that it could be effective in treating hypertension2.
In environmental contexts, the metabolism of 3-chloro-4-methoxyaniline in soil has been observed to lead to the formation of various compounds, including 3,3'-dichloro-4,4'-dimethoxyazobenzene and 3-chlorobenzoquinone-4-(3-chloro-4-methoxy)anil. These findings indicate that the compound undergoes transformation through a free radical mechanism when present in soil. The study of its metabolism is essential for understanding the environmental impact of this compound and its derivatives, especially when used as herbicides or in other agricultural applications3.
The synthesis of 4-chloro-3-methoxyaniline typically involves the nitration of methoxyaniline followed by chlorination. The following methods are commonly employed:
These methods yield 4-chloro-3-methoxyaniline with high purity (>98%) as confirmed by gas chromatography .
The molecular structure of 4-chloro-3-methoxyaniline features:
The structure can be represented using SMILES notation as COC1=C(Cl)C=CC(N)=C1, indicating the arrangement of atoms within the molecule .
4-Chloro-3-methoxyaniline participates in various chemical reactions due to its functional groups:
These reactions highlight its versatility in organic synthesis and material science .
The mechanism of action for 4-chloro-3-methoxyaniline primarily revolves around its electrophilic nature due to the presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups. This duality influences its reactivity in several ways:
This mechanism underlines its utility in synthesizing complex organic molecules and pharmaceuticals .
4-Chloro-3-methoxyaniline finds applications across various scientific fields:
4-Chloro-3-methoxyaniline is an aromatic amine with systematic nomenclature reflecting its substituent positions. According to IUPAC conventions, the parent compound is benzenamine, with chlorine and methoxy groups at positions 1 (amino group), 4 (chloro), and 3 (methoxy). The molecular formula is C₇H₈ClNO, with a molecular weight of 157.60 g/mol, consistent across multiple sources [2] [3] [5]. Key molecular descriptors include:
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClNO | [2][3][4] |
| Exact Molecular Weight | 157.0293 g/mol | [3][5] |
| Monoisotopic Mass | 157.0293 Da | [5] |
| Heavy Atom Count | 10 | [8] |
| Complexity | 109 | [5] |
The planar structure of 4-chloro-3-methoxyaniline is unambiguously defined by standardized molecular notations:
COC1=C(Cl)C=CC(N)=C1 [3] [10] InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 [3] [5] LNKBDFVSILQKSI-UHFFFAOYSA-N [3] [5] [10] The methoxy group (-OCH₃) and amino group (-NH₂) adopt positions meta to each other on the benzene ring, with chlorine ortho to the methoxy group. While experimental crystallographic data (e.g., bond angles, unit cell parameters) is absent in the search results, the predicted density is 1.234 g/cm³ [4] [5]. The molecule exhibits one rotatable bond (methoxy C-O bond) and a polar surface area of 35 Ų [8].
This compound is documented under numerous synonyms and registry identifiers across chemical databases:
Table 2: Synonyms and Registry Identifiers
| Synonym | Registry Identifier | Source |
|---|---|---|
| 4-Chloro-m-anisidine | CAS 13726-14-2 | [2][3][5] |
| 5-Amino-2-chloroanisole | PubChem CID 13103692 | [1][3] |
| 2-Chloro-5-aminoanisole | MDL MFCD00672967 | [2][3][5] |
| 3-Methoxy-4-chloroaniline | Reaxys 637720 | [2] |
| Benzenamine, 4-chloro-3-methoxy- | ChemSpace CSSB00000742311 | [8] |
Positional Isomer Note: The compound is distinct from 3-chloro-4-methoxyaniline (CAS 5345-54-0), where substituent positions are reversed [7] [9].
Physical and Chemical Properties
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5